molecular formula C25H31NO4 B11497672 cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11497672
M. Wt: 409.5 g/mol
InChI Key: VUAKSLNDISVBGE-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, an ethoxyphenyl group, and a tetrahydroindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to introduce the ethoxyphenyl and cyclohexylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl 6-(4-methoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • Cyclohexylmethyl 6-(4-hydroxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Uniqueness

Cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

cyclohexylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C25H31NO4/c1-3-29-20-11-9-18(10-12-20)19-13-21-23(22(27)14-19)16(2)24(26-21)25(28)30-15-17-7-5-4-6-8-17/h9-12,17,19,26H,3-8,13-15H2,1-2H3

InChI Key

VUAKSLNDISVBGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OCC4CCCCC4)C)C(=O)C2

Origin of Product

United States

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